molecular formula C6H6N6 B090705 4,6-Pteridinediamine CAS No. 19167-60-3

4,6-Pteridinediamine

Cat. No. B090705
CAS RN: 19167-60-3
M. Wt: 162.15 g/mol
InChI Key: FOXVXKQOEJNTAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,6-Pteridinediamine” is a derivative of pteridine, a heterocyclic compound . It’s also related to “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” and "6-(Chloromethyl)pteridine-2,4-diamine" . These compounds are often used in research .


Molecular Structure Analysis

The molecular structure of “4,6-Pteridinediamine” and its derivatives can be represented by the formula C7H7XN6, where X represents a halogen like Bromine or Chlorine . The exact structure would depend on the specific derivative being considered.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Pteridinediamine” and its derivatives include a molecular weight of around 210.624 Da and a yellow to brown solid form . The compounds are typically stored in a refrigerator .

Safety And Hazards

“4,6-Pteridinediamine” and its derivatives are considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle these compounds with protective gloves/clothing/eye protection/face protection and avoid breathing dust/fume/gas/mist/vapors/spray .

Relevant Papers There are several relevant papers that could provide more information about “4,6-Pteridinediamine” and its derivatives . These papers discuss various aspects of the compound, including its use in research and potential applications in medicine.

properties

CAS RN

19167-60-3

Product Name

4,6-Pteridinediamine

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

pteridine-4,6-diamine

InChI

InChI=1S/C6H6N6/c7-3-1-9-6-4(12-3)5(8)10-2-11-6/h1-2H,(H2,7,12)(H2,8,9,10,11)

InChI Key

FOXVXKQOEJNTAB-UHFFFAOYSA-N

SMILES

C1=C(N=C2C(=NC=NC2=N1)N)N

Canonical SMILES

C1=C(N=C2C(=NC=NC2=N1)N)N

Other CAS RN

19167-60-3

synonyms

pteridine-4,6-diamine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.